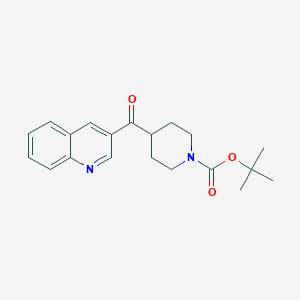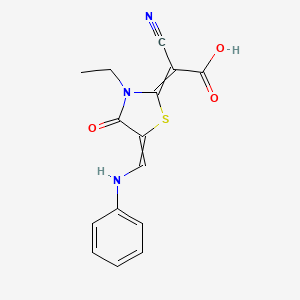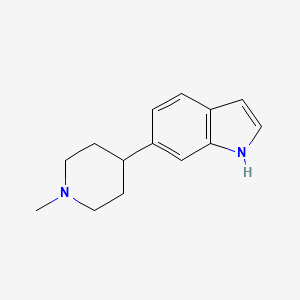
3-benzylidene-6-chloro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzylidene-6-chloro-1H-indol-2-one is an organic compound with the molecular formula C15H10ClNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique chemical structure, which includes a benzylidene group and a chlorine atom attached to the indole core.
Preparation Methods
The synthesis of 3-benzylidene-6-chloro-1H-indol-2-one involves several steps. One common method is the reaction of indole-2,3-dione with benzaldehyde in the presence of a base, followed by chlorination under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-benzylidene-6-chloro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions typically yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzylidene group and the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-benzylidene-6-chloro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-benzylidene-6-chloro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
3-benzylidene-6-chloro-1H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
6-Chloroindole: A simpler derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
387343-81-9 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
3-benzylidene-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
YIFCXPKLWPWAQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-1,2,4,5,6,7-hexahydropyrazolo[4,3-C]pyridin-3-one](/img/structure/B1504443.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)



![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)





![7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B1504469.png)
